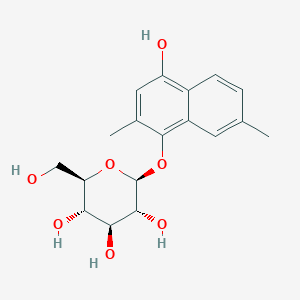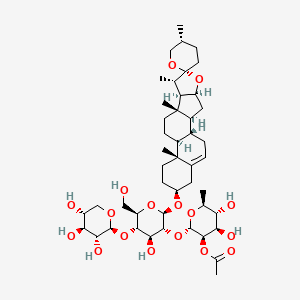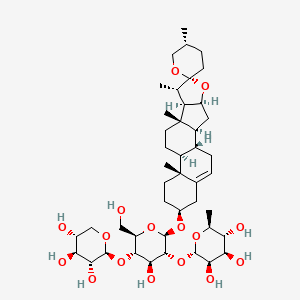
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside is a naturally occurring compound, often found as a secondary metabolite in plants. It is known for its unique chemical structure, which consists of a naphthalene core substituted with two methyl groups and two hydroxyl groups, along with a glucoside moiety. This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside typically involves the glycosylation of 2,7-dimethyl-1,4-dihydroxynaphthalene with a suitable glucosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. Commonly used glucosyl donors include glucosyl bromide or glucosyl fluoride, and the reaction is carried out in the presence of a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme .
Industrial Production Methods: Industrial production of this compound may involve extraction from plant sources known to contain it, such as Pholidota articulata . Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to ensure high yield and purity. The industrial process often includes steps such as purification through column chromatography and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or organometallic compounds under controlled conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in plant metabolism and its potential as a bioactive compound.
Industry: Utilized in the development of natural product-based pharmaceuticals and as a reference compound in quality control.
作用機序
The biological effects of 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside are primarily attributed to its antioxidant properties. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and modulates signaling pathways involved in inflammation and cell survival .
類似化合物との比較
1,4-Dihydroxynaphthalene: Lacks the methyl and glucoside groups, making it less hydrophilic and potentially less bioactive.
2,7-Dimethylnaphthalene: Lacks the hydroxyl and glucoside groups, reducing its antioxidant properties.
Naphthalene-1-O-glucoside: Lacks the methyl groups, which may affect its overall stability and reactivity.
Uniqueness: 2,7-Dimethyl-1,4-dihydroxynaphthalene 1-O-glucoside stands out due to its combined structural features, which confer both hydrophilicity and bioactivity. The presence of both hydroxyl and glucoside groups enhances its solubility and potential therapeutic effects, making it a valuable compound for further research and application .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,7-dimethylnaphthalen-1-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O7/c1-8-3-4-10-11(5-8)17(9(2)6-12(10)20)25-18-16(23)15(22)14(21)13(7-19)24-18/h3-6,13-16,18-23H,7H2,1-2H3/t13-,14-,15+,16-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEFPRRKVCVENF-QFXBJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2C=C1)O)C)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=C2C=C1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



